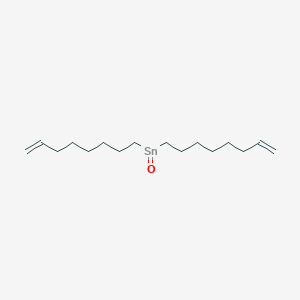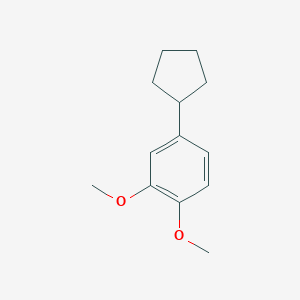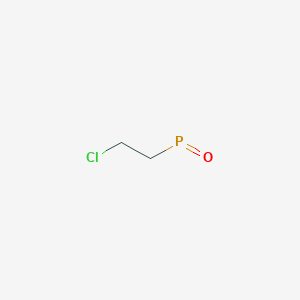![molecular formula C8H10Te B14327437 [(Methyltellanyl)methyl]benzene CAS No. 103680-41-7](/img/structure/B14327437.png)
[(Methyltellanyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Methyltellanyl)methyl]benzene is an organotellurium compound featuring a benzene ring substituted with a methyltellanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Methyltellanyl)methyl]benzene typically involves the reaction of benzyl chloride with sodium telluride in the presence of a suitable solvent. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction can be represented as follows:
C6H5CH2Cl+Na2Te→C6H5CH2TeCH3+NaCl
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The use of advanced purification techniques, such as column chromatography, can further enhance the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(Methyltellanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
[(Methyltellanyl)methyl]benzene has several scientific research applications:
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of [(Methyltellanyl)methyl]benzene involves its interaction with various molecular targets and pathways. The tellurium center can participate in redox reactions, influencing the compound’s reactivity and stability. The benzene ring provides a stable aromatic framework, allowing for further functionalization and modification.
Comparación Con Compuestos Similares
Similar Compounds
[(Methylsulfanyl)methyl]benzene: Contains a sulfur atom instead of tellurium.
[(Methylselanyl)methyl]benzene: Contains a selenium atom instead of tellurium.
[(Methylstannyl)methyl]benzene: Contains a tin atom instead of tellurium.
Uniqueness
[(Methyltellanyl)methyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and tin analogs
Propiedades
Número CAS |
103680-41-7 |
|---|---|
Fórmula molecular |
C8H10Te |
Peso molecular |
233.8 g/mol |
Nombre IUPAC |
methyltellanylmethylbenzene |
InChI |
InChI=1S/C8H10Te/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
KMJCTVUYYNACKA-UHFFFAOYSA-N |
SMILES canónico |
C[Te]CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
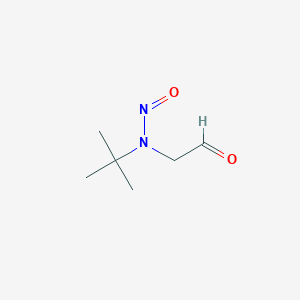
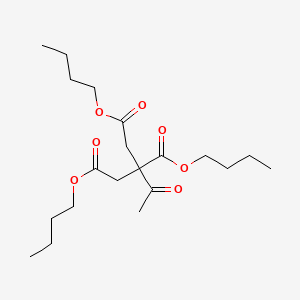

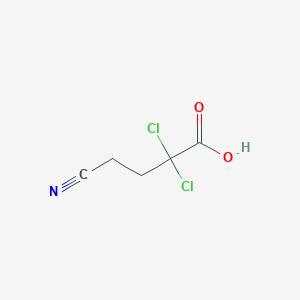
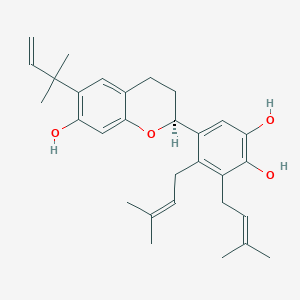


![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
